DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE
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Overview
Description
DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE: is a chemical compound with the systematic IUPAC name N,N-Dimethyl-N’-(4-methylphenyl)sulfuric diamide . It is known for its applications in various fields, including pesticides and herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE typically involves the reaction of N,N-Dimethylamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
- N,N-Dimethyl-N’-tolylsulfonyldiamide
- (Dimethylamino)sulfonylamine
- N,N-Dimethyl-N’-(4-methylphenyl)sulfamide
Comparison: DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .
Properties
IUPAC Name |
1-[(dimethylsulfamoylamino)methyl]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-9-4-6-10(7-5-9)8-11-15(13,14)12(2)3/h4-7,11H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLOGVYOIGFUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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